2,5-Dihydroxybenzoic acid

Catalog No.
S528815
CAS No.
490-79-9
M.F
C7H6O4
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxybenzoic acid

CAS Number

490-79-9

Product Name

2,5-Dihydroxybenzoic acid

IUPAC Name

2,5-dihydroxybenzoic acid

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)

InChI Key

WXTMDXOMEHJXQO-UHFFFAOYSA-N

SMILES

Array

solubility

5.0 mg/mL at 5 °C

Synonyms

2,5-dihydroxybenzoate, 2,5-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, monosodium salt, gentisic acid, lithium 2,5-dihydroxybenzoate

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O

The exact mass of the compound 2,5-Dihydroxybenzoic acid is 154.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.0 mg/ml at 5 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49098. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Gentisates - Supplementary Records. It belongs to the ontological category of dihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,5-Dihydroxybenzoic acid (2,5-DHB), also known as gentisic acid, is a phenolic acid characterized by a hydroquinone core substituted with a carboxylic acid. Commercially, it is most prominently procured as a highly purified matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and as a redox-active excipient or intermediate in pharmaceutical synthesis [1]. It exhibits a melting point of 204-208 °C, a pKa of 2.97, and high solubility in polar solvents such as water (2.2 g/100 mL at 25 °C) and ethanol [2]. Its unique UV absorption profile (maximum at 320 nm with a shoulder at 235 nm) and its ability to co-crystallize with hydrophilic analytes make it a critical, non-substitutable reagent for the soft ionization of intact proteins, glycoproteins, carbohydrates, and polar lipids.

Substituting 2,5-DHB with common alternatives like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) fundamentally alters ionization dynamics and thermal stability [1]. While CHCA is often selected for low-mass peptide fingerprinting, it exhibits thermal instability (decarboxylation) upon laser irradiation and induces higher background cluster noise in the low m/z region. Similarly, substituting 2,5-DHB with SA fails in glycoprotein analysis because SA induces in-source sugar fragmentation, destroying the intact mass profile [2]. In pharmaceutical and materials contexts, 2,5-DHB's specific hydroquinone-like redox behavior cannot be replicated by other isomers (e.g., 2,4-DHB or 2,6-DHB) lacking the 1,4-dihydroxy arrangement, preventing generic substitution in antioxidant formulations or specific cross-linking applications.

Prevention of Sugar Fragmentation in Intact Glycoprotein Analysis

In the MALDI-TOF MS analysis of intact glycoproteins, 2,5-DHB is quantitatively superior to 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid, SA) for preserving glycan structures. Studies demonstrate that 2,5-DHB acts as a 'cooler' matrix, preventing the in-source sugar fragmentation that commonly occurs when using SA [1]. This allows for the acquisition of reliable, intact molecular mass values for glycoproteins with varying degrees of glycosylation, a critical metric for biopharmaceutical quality control.

Evidence DimensionIntact glycoprotein molecular mass reliability
Target Compound Data2,5-DHB prevents sugar fragmentation, yielding intact mass spectra.
Comparator Or BaselineSinapinic Acid (SA) induces sugar fragmentation during desorption/ionization.
Quantified DifferenceComplete preservation of glycan moieties using 2,5-DHB vs. fragmented mass profiles using SA.
ConditionsMALDI-TOF MS of intact glycoproteins under optimized laser fluence.

Procurement of 2,5-DHB is essential for biopharmaceutical labs needing accurate mass profiling of intact glycoproteins without artifactual degradation.

Superior Peptide Sequence Coverage at Higher Analyte Concentrations

While CHCA offers lower limits of detection for highly dilute samples, 2,5-DHB provides significantly higher sequence coverage at higher analyte concentrations. Comparative studies show that 2,5-DHB yields a greater number of distinct peptide peaks, which directly translates to higher confidence scores in protein identification [1]. Furthermore, 2,5-DHB produces substantially less background noise from matrix clusters in the low mass-to-charge (m/z) region compared to CHCA, enabling clearer detection of small peptides.

Evidence DimensionPeptide peak detection and sequence coverage
Target Compound Data2,5-DHB yields more peptide peaks and higher sequence coverage at elevated concentrations.
Comparator Or BaselineCHCA yields fewer peaks at high concentrations and higher low-m/z cluster noise.
Quantified DifferenceHigher sequence coverage percentage and reduced low-m/z background interference for 2,5-DHB.
ConditionsPeptide mass fingerprinting via MALDI-TOF MS.

For proteomics workflows dealing with sufficient sample volumes, 2,5-DHB is the preferred matrix to maximize protein sequence coverage and identification confidence.

Matrix Thermal Stability Under Laser Irradiation

The thermal stability of MALDI matrices directly impacts the reproducibility of ionization. When heated to their melting points, 2,5-DHB remains structurally unchanged [1]. In contrast, CHCA undergoes significant thermal degradation, specifically the loss of CO2 to yield a trans-/cis-4-hydroxyphenylacrylonitrile mixture, which contributes to signal fading and cluster formation. Similarly, commercial Sinapinic Acid (SA) undergoes cis-to-trans thermal isomerization and decarboxylation under identical thermal stress.

Evidence DimensionThermal stability at melting point
Target Compound Data2,5-DHB remains structurally unchanged after fusion.
Comparator Or BaselineCHCA and SA undergo decarboxylation and/or isomerization.
Quantified DifferenceZero thermal degradation products for 2,5-DHB vs. measurable CO2 loss and structural alteration for CHCA/SA.
ConditionsMS, UV-LDI-TOF-MS, and NMR analysis post-fusion at melting point.

The high thermal stability of 2,5-DHB ensures consistent ionization profiles and reproducible mass spectra, reducing analytical artifacts in high-throughput settings.

Optimal Hydrophilicity for Carbohydrate and Polar Lipid Co-Crystallization

The success of MALDI relies heavily on matching the hydrophobicity of the matrix with the analyte. 2,5-DHB is highly hydrophilic, making it the benchmark matrix for the analysis of carbohydrates, polar lipids, and hydrophilic peptides (e.g., those rich in Aspartic or Glutamic acid) [1]. CHCA, being significantly more hydrophobic, fails to co-crystallize effectively with these polar analytes, leading to poor signal-to-noise ratios and inhomogeneous spot formation.

Evidence DimensionAnalyte-matrix co-crystallization efficiency
Target Compound Data2,5-DHB successfully co-crystallizes with hydrophilic carbohydrates and polar lipids.
Comparator Or BaselineCHCA (hydrophobic) yields poor co-crystallization and low signal for polar analytes.
Quantified DifferenceOrder-of-magnitude higher signal intensity and spot homogeneity for polar analytes using 2,5-DHB.
ConditionsMALDI sample preparation (dried-droplet method) for carbohydrates and polar lipids.

Buyers analyzing glycans, polar lipids, or hydrophilic peptides must procure 2,5-DHB to ensure adequate co-crystallization and subsequent ionization.

Biopharmaceutical Glycoprotein Characterization

Due to its ability to act as a 'cool' matrix that prevents in-source sugar fragmentation, 2,5-DHB is the optimal choice for the quality control and structural characterization of intact glycoproteins and neutral carbohydrates in biomanufacturing [1].

High-Coverage Proteomics and Peptide Mass Fingerprinting

In proteomics workflows where sample concentration is not the limiting factor, 2,5-DHB is preferred over CHCA to maximize the number of detected peptide peaks, thereby increasing sequence coverage and database identification scores [2].

Pharmaceutical Antioxidant Formulation

Leveraging its hydroquinone core and excellent water solubility, 2,5-DHB (gentisic acid) is utilized as a redox-active excipient in pharmaceutical preparations to prevent the oxidation of sensitive active pharmaceutical ingredients (APIs)[3].

Analysis of Polar Lipids and Hydrophilic Polymers

The pronounced hydrophilicity of 2,5-DHB ensures excellent co-crystallization with polar lipids, oligonucleotides, and water-soluble synthetic polymers, making it a critical reagent for materials science and lipidomics core facilities [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

154.02660867 Da

Monoisotopic Mass

154.02660867 Da

Heavy Atom Count

11

LogP

1.74 (LogP)
1.74

Appearance

Solid powder

Melting Point

199.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VP36V95O3T

Related CAS

4955-90-2 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000021 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

490-79-9

Metabolism Metabolites

5-hydroxylation is a known human metabolite of salicylic acid.

Wikipedia

Gentisic_acid

General Manufacturing Information

Benzoic acid, 2,5-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Gentisic acid prevents diet-induced obesity in mice by accelerating the thermogenesis of brown adipose tissue

Xue Han, Jielong Guo, Yunxiao Gao, Jicheng Zhan, Yilin You, Weidong Huang
PMID: 33434262   DOI: 10.1039/d0fo02474k

Abstract

Since obesity occurs when energy intake is higher than energy expenditure, increasing energy expenditure is an effective strategy to prevent or treat obesity. Brown adipose tissue (BAT) is a classic energy-consuming organ whose thermogenesis function can be activated by dietary components. Gentisic acid (2,5-dihydroxybenzoic acid, (DHB)) is widely found in food and exhibits many physiological functions, which include anti-inflammatory, antimicrobial, antioxidant, and hepatoprotective properties. However, its anti-obesity effect and mechanism have yet to be examined. This study investigated the effect and mechanism of DHB in preventing diet-induced obesity in mice from the perspective of energy metabolism. The C57BL/6 mice were fed a normal diet (ND), a high-fat and high-fructose diet (HFFD) or HFFD plus 2 mg mL-1 DHB (DHB + HFFD) for 12 weeks. Measuring obesity, lipid metabolism, energy metabolism and BAT related indicators. Moreover, the C3H10T1/2 cells were used to assess the effect of DHB on brown adipocytes in vitro. The results proved that, at the end of the experiment, the body weight of the mice in the DHB + HFFD group was 14.97% lower than in the HFFD group. DHB reduced the weight of the major organs, improved insulin sensitivity, and decreased systemic lipid accumulation. Moreover, DHB administration significantly increased energy metabolism, which was (partly) due to the activation of BAT thermogenesis. Furthermore, DHB supplementation enhanced the expression of the fatty acid oxidation related proteins in BAT and the brown adipocytes, indicating that DHB augmented the utilization of fatty acids by BAT, which is the primary substance of thermogenesis. This study reveals that DHB administration prevents HFFD induced obesity in mice by (at least partly) accelerating the oxidation of fatty acids and stimulating the thermogenesis of BAT.


Screening of antimicrobial synergism between phenolic acids derivatives and UV-A light radiation

Erick F de Oliveira, Xu Yang, Nikeshala Basnayake, Cuong Nguyen Huu, Luxin Wang, Rohan Tikekar, Nitin Nitin
PMID: 33239223   DOI: 10.1016/j.jphotobiol.2020.112081

Abstract

The objective of this study was to investigate synergistic antibacterial activity based on a combination of UV-A light and three classes of food grade compounds: benzoic acid derivatives, cinnamic acid derivatives, and gallates. By using Escherichia coli O157:H7 as the model strain, it was observed that three cinnamic acid derivatives (ferulic acid, coumaric acid, and caffeic acid) and one benzoic acid derivative (2,5-dihydroxybenzoic acid) presented strong synergistic antibacterial activity with UV-A light radiation, where 1 mM levels of these compounds plus with 15 min of UV-A light (total light dose of 6.1 cm
) led to more than 7-log CFU mL
of bacterial inactivation. In contrast, synergistic antibacterial activity between UV-A light and most benzoic acid derivatives (benzoic acid, gallic acid, vanillic acid, and 2,5-dimethoxybenzoic acid) were only observed after higher concentrations of these compounds were applied (10 mM). Lastly, from the three gallates tested (methyl gallate, ethyl gallate, and propyl gallate), only propyl gallate showed strong antibacterial synergism with UV-A light, where 10 mM of propyl gallate plus 15 min of UV-A light led to approximately 6.5-log of bacterial reduction. Presence of antioxidant compounds mitigated the light-mediated antibacterial activity of gallic acid, 2,5-dihydroxybenzoic acid, and propyl gallate. Similarly, the light-mediated antibacterial activity of these compounds was significantly (P < 0.05) reduced against metabolic-inhibited bacterial cells (sodium azide pretreatment). On the other hand, the antibacterial synergism between ferulic acid and UV-A light was not affected by the presence of antioxidants or the metabolic state of the bacterial cells. Due to the increasing concerns of antimicrobial resistant (AMR) pathogens, the study also investigated the proposed synergistic treatment on AMR Salmonella. Combinations of 1 mM of ferulic acid or 1 mM of 2,5-dihydroxybenzoic acid with UV-A light radiation was able to inactivate more than 6-log of a multi-drug resistant Salmonella Typhimurium strain.


OffsampleAI: artificial intelligence approach to recognize off-sample mass spectrometry images

Katja Ovchinnikova, Vitaly Kovalev, Lachlan Stuart, Theodore Alexandrov
PMID: 32245392   DOI: 10.1186/s12859-020-3425-x

Abstract

Imaging mass spectrometry (imaging MS) is an enabling technology for spatial metabolomics of tissue sections with rapidly growing areas of applications in biology and medicine. However, imaging MS data is polluted with off-sample ions caused by sample preparation, particularly by the MALDI (matrix-assisted laser desorption/ionization) matrix application. Off-sample ion images confound and hinder statistical analysis, metabolite identification and downstream analysis with no automated solutions available.
We developed an artificial intelligence approach to recognize off-sample ion images. First, we created a high-quality gold standard of 23,238 expert-tagged ion images from 87 public datasets from the METASPACE knowledge base. Next, we developed several machine and deep learning methods for recognizing off-sample ion images. The following methods were able to reproduce expert judgements with a high agreement: residual deep learning (F1-score 0.97), semi-automated spatio-molecular biclustering (F1-score 0.96), and molecular co-localization (F1-score 0.90). In a test-case study, we investigated off-sample images corresponding to the most common MALDI matrix (2,5-dihydroxybenzoic acid, DHB) and characterized properties of matrix clusters.
Overall, our work illustrates how artificial intelligence approaches enabled by open-access data, web technologies, and machine and deep learning open novel avenues to address long-standing challenges in imaging MS.


Novel absorbance peak of gentisic acid following the oxidation reaction

Sho Hosokawa, Kenichi Shukuya, Keisuke Sogabe, Yasukazu Ejima, Tatsuya Morinishi, Eiichiro Hirakawa, Hiroyuki Ohsaki, Tatsuo Shimosawa, Yasunori Tokuhara
PMID: 32348369   DOI: 10.1371/journal.pone.0232263

Abstract

Gentisic acid (GA), a metabolite of acetylsalicylic acid (ASA), and homogentisic acid (HGA), which is excreted at high levels in alkaptonuria, are divalent phenolic acids with very similar structures. Urine containing HGA is dark brown in color due to its oxidation. We recently reported a new oxidation method of HGA involving the addition of sodium hydroxide (NaOH) with sodium hypochlorite pentahydrate (NaOCl·5H2O), which is a strong oxidant. In the present study, we attempted to oxidize GA, which has a similar structure to HGA, using our method. We herein observed color changes in GA solution and analyzed the absorption spectra of GA after the addition of NaOH with NaOCl·5H2O. We also examined the oxidation reaction of GA using a liquid chromatography time-of-flight mass spectrometer (LC/TOF-MS). The results obtained indicated that GA solution had a unique absorption spectrum with a peak at approximately 500 nm through an oxidation reaction following the addition of NaOH with NaOCl·5H2O. This spectrophotometric method enables GA to be detected in sample solutions without expensive analytical instruments or a complex method.


Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches

Hamza Mechchate, Imane Es-Safi, Omkulthom Mohamed Al Kamaly, Dalila Bousta
PMID: 33808152   DOI: 10.3390/molecules26071932

Abstract

Numerous scientific studies have confirmed the beneficial therapeutic effects of phenolic acids. Among them gentisic acid (GA), a phenolic acid extensively found in many fruit and vegetables has been associated with an enormous confirmed health benefit. The present study aims to evaluate the antidiabetic potential of gentisic acid and highlight its mechanisms of action following in silico and in vitro approaches. The in silico study was intended to predict the interaction of GA with eight different receptors highly involved in the management and complications of diabetes (dipeptidyl-peptidase 4 (DPP4), protein tyrosine phosphatase 1B (PTP1B), free fatty acid receptor 1 (FFAR1), aldose reductase (AldR), glycogen phosphorylase (GP), α-amylase, peroxisome proliferator-activated receptor gamma (PPAR-γ) and α-glucosidase), while the in vitro study studied the potential inhibitory effect of GA against α-amylase and α-glucosidase. The results indicate that GA interacted moderately with most of the receptors and had a moderate inhibitory activity during the in vitro tests. The study therefore encourages further in vivo studies to confirm the given results.


Discrimination of bovine milk from non-dairy milk by lipids fingerprinting using routine matrix-assisted laser desorption ionization mass spectrometry

Philippa England, Wenhao Tang, Markus Kostrzewa, Vahid Shahrezaei, Gerald Larrouy-Maumus
PMID: 32198427   DOI: 10.1038/s41598-020-62113-9

Abstract

An important sustainable development goal for any country is to ensure food security by producing a sufficient and safe food supply. This is the case for bovine milk where addition of non-dairy milks such as vegetables (e.g., soya or coconut) has become a common source of adulteration and fraud. Conventionally, gas chromatography techniques are used to detect key lipids (e.g., triacylglycerols) has an effective read-out of assessing milks origins and to detect foreign milks in bovine milks. However, such approach requires several sample preparation steps and a dedicated laboratory environment, precluding a high throughput process. To cope with this need, here, we aimed to develop a novel and simple method without organic solvent extractions for the detection of bovine and non-dairy milks based on lipids fingerprint by routine MALDI-TOF mass spectrometry (MS). The optimized method relies on the simple dilution of milks in water followed by MALDI-TOF MS analyses in the positive linear ion mode and using a matrix consisting of a 9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid (super-DHB) solubilized at 10 mg/mL in 70% ethanol. This sensitive, inexpensive, and rapid method has potential for use in food authenticity applications.


Homogentisic Acid and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity

Maher Al Khatib, Jessica Costa, Daniele Spinelli, Eliana Capecchi, Raffaele Saladino, Maria Camilla Baratto, Rebecca Pogni
PMID: 33572316   DOI: 10.3390/ijms22041739

Abstract

Pyomelanin mimics from homogentisic acid (HGA) and gentisic acid (GA) were biosynthesized by the oxidative enzyme
laccase at physiological pH to obtain water soluble melanins. The pigments show brown-black color, broad band visible light absorption, a persistent paramagnetism and high antioxidant activity. The EPR approach shows that at least two different radical species are present in both cases, contributing to the paramagnetism of the samples. This achievement can also shed light on the composition of the ochronotic pigment in the Alkaptonuria disease. On the other hand, these soluble pyomelanin mimics, sharing physico-chemical properties with eumelanin, can represent a suitable alternative to replace the insoluble melanin pigment in biotechnological applications.


Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation

Minho Kim, JaeGoo Kim, Yu-Kyong Shin, Ki-Young Kim
PMID: 32210712   DOI: 10.7150/ijms.36484

Abstract

Keratinocyte proliferation is important for skin wound healing. The wound healing process includes blood clotting around the wound, removal of dead cells and pathogens through inflammation, and then re-epithelialization through proliferation and maturation. Proliferation assay was performed on acid natural compounds to identify candidates for natural-derived components of skin injury treatment. We found that gentisic acid promoted high cell proliferation activity compared with other compounds. Gentisic acid improved HaCaT cell proliferation by over 20% in MTT assay. Gentisic acid also had higher healing activity in an
wound healing assay than allantoin as a positive control. Furthermore, we have identified how the treatment of gentisic acid can increase proliferation in the cell. Western blot analysis of proteins in the mitogen-activated protein (MAP) kinase signaling pathway showed that ERK1/2 phosphorylation was increased by gentisic acid treatment. Thus, our study indicates that gentisic acid promotes the proliferation of keratinocyte by phosphorylation of ERK1/2.


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